molecular formula C7H7N3 B3054473 2-Methylimidazo[1,2-a]pyrimidine CAS No. 6058-03-3

2-Methylimidazo[1,2-a]pyrimidine

Cat. No. B3054473
CAS RN: 6058-03-3
M. Wt: 133.15 g/mol
InChI Key: RSRQBWXGHCRSPD-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrimidine is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyrimidine involves the reaction of 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This reaction leads to the formation of 2-Methylimidazo[1,2-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of 2-Methylimidazo[1,2-a]pyrimidine was established on the basis of X-ray structural analysis . The compound further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyrimidine reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .

Scientific Research Applications

Antimicrobial Activity

2-Methylimidazo[1,2-a]pyrimidine has been shown to have antimicrobial properties. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-Methylimidazo[1,2-a]pyrimidine, showed antimicrobial properties against Staphylococcus aureus .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, which include 2-Methylimidazo[1,2-a]pyrimidine, have been developed as antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Anticancer Activity

The imidazo[1,2-a]pyrimidine skeleton, which includes 2-Methylimidazo[1,2-a]pyrimidine, is linked to the pharmacological activity of related drugs, including those with anticancer activity .

Anxiolytic Drugs

Imidazo[1,2-a]pyrimidine derivatives are found in the molecules of many active pharmaceutical ingredients, such as zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions .

Anti-inflammatory Activity

Compounds with the imidazo[1,2-a]pyrimidine structure are also associated with anti-inflammatory activity .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Synthesis and Halogenation

2-Methylimidazo[1,2-a]pyrimidine has been used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .

Material Science

Due to its structural character, the imidazo[1,2-a]pyrimidine moiety is also useful in material science .

Safety And Hazards

The safety information for 2-Methylimidazo[1,2-a]pyrimidine indicates that it has hazard statements H302-H315-H319-H335, which suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions for 2-Methylimidazo[1,2-a]pyrimidine are not explicitly mentioned in the retrieved papers, the compound is part of the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry . This suggests potential future research directions in exploring its therapeutic applications.

properties

IUPAC Name

2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-5-10-4-2-3-8-7(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQBWXGHCRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489037
Record name 2-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyrimidine

CAS RN

6058-03-3
Record name 2-Methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylimidazo[1,2-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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